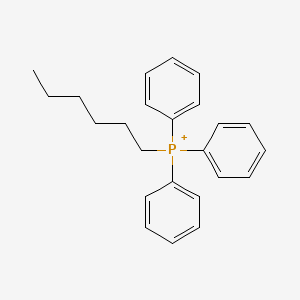![molecular formula C7H7N3S B8727664 7-Methylimidazo[1,2-a]pyrimidine-5-thiol CAS No. 112266-61-2](/img/structure/B8727664.png)
7-Methylimidazo[1,2-a]pyrimidine-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylimidazo[1,2-a]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
7-Methylimidazo[1,2-a]pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a nitrogen atom in a different position.
Imidazo[1,2-a]pyrimidin-5-one: Contains a carbonyl group instead of a thione group.
Imidazo[1,5-a]pyrimidine: Different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for studying various chemical reactions and biological processes.
Propriétés
Numéro CAS |
112266-61-2 |
|---|---|
Formule moléculaire |
C7H7N3S |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
7-methyl-8H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) |
Clé InChI |
MITCTBCJLPYDJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)N2C=CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)

![{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}acetic acid](/img/structure/B8727612.png)

![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)


![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)



![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)

